molecular formula C13H10ClN3O B13864395 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B13864395
M. Wt: 259.69 g/mol
InChI Key: OSNCUPOATRAVLI-UHFFFAOYSA-N
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Description

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(3-methoxyphenyl)pyrimidine
  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • Thiazolopyrimidine derivatives

Uniqueness

4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

4-chloro-2-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-9-4-2-3-8(7-9)12-16-11(14)10-5-6-15-13(10)17-12/h2-7H,1H3,(H,15,16,17)

InChI Key

OSNCUPOATRAVLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CN3)C(=N2)Cl

Origin of Product

United States

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